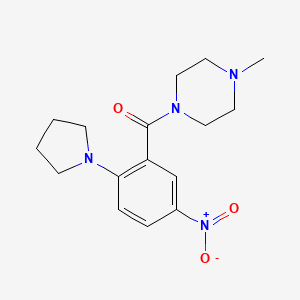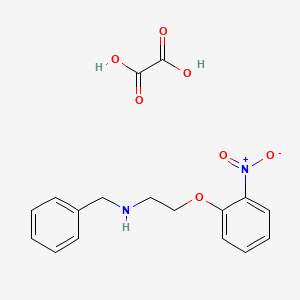![molecular formula C19H28BrNO7 B4042584 4-{2-[2-(4-溴-2-甲基苯氧基)乙氧基]乙基}-2,6-二甲基吗啉草酸盐](/img/structure/B4042584.png)
4-{2-[2-(4-溴-2-甲基苯氧基)乙氧基]乙基}-2,6-二甲基吗啉草酸盐
描述
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a bromo-methylphenoxy group
科学研究应用
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps:
-
Formation of the Bromo-Methylphenoxy Intermediate
- The starting material, 4-bromo-2-methylphenol, is reacted with ethylene oxide under basic conditions to form 4-bromo-2-methylphenoxyethanol.
-
Etherification
- The intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired morpholine derivative.
-
Oxalate Formation
- Finally, the morpholine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Substitution: Substitution of the bromo group can yield a variety of derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis can lead to the formation of phenolic and morpholine derivatives.
作用机制
The mechanism of action of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The presence of the bromo group and the morpholine ring suggests it could form strong interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
- 4-[2-(4-Bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine
- 4-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine
Uniqueness
The unique combination of the bromo-methylphenoxy group and the morpholine ring in 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid provides distinct chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
属性
IUPAC Name |
4-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO3.C2H2O4/c1-13-10-16(18)4-5-17(13)21-9-8-20-7-6-19-11-14(2)22-15(3)12-19;3-1(4)2(5)6/h4-5,10,14-15H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEDOVYWWWEPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2-Bromo-4-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042505.png)
![[2-(2-tert-butylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4042510.png)
![[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]dimethylamine oxalate](/img/structure/B4042520.png)

![[4-(4-bromophenoxy)butyl]sec-butylamine oxalate](/img/structure/B4042535.png)
![5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B4042543.png)
![[4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4042575.png)
![2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4042580.png)


![10'-bromo-5-fluoro-3'-(propylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4042590.png)
![1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B4042591.png)
![N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate](/img/structure/B4042599.png)

